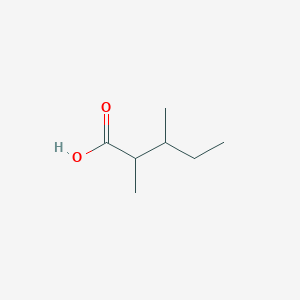
2,3-Dimethylpentanoic acid
Descripción general
Descripción
2,3-Dimethylpentanoic acid is a chemical compound with the formula C7H14O2 . It contains a total of 22 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 22 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 130.18486 g/mol . More detailed physical and chemical properties were not found in the available resources.Aplicaciones Científicas De Investigación
Meteoritic Amino Acids Analysis
2,3-Dimethylpentanoic acid's enantiomers have been identified in meteorites, providing insights into organic chemical evolution before life originated on Earth. Analyses of meteorites like the Murchison meteorite revealed that certain amino acids, including stereoisomers of 2-amino-2,3-dimethylpentanoic acid, exhibit an excess of the L enantiomer, which is significant for understanding prebiotic chemistry and the origin of life (Cronin & Pizzarello, 1997).
Synthetic Estrogen Research
This compound derivatives have been studied for their estrogenic activity. Research on derivatives like 3-(6-methoxy-2-naphthyl)-2,2-dimethylpentanoic acid has contributed to understanding synthetic estrogens' biological effects, aiding in pharmaceutical development (Sturnick & Gargill, 1952).
Synthetic Lubricants Development
Branched chain acid esters, including this compound, have been explored for creating synthetic lubricants. Studies on esters of branched-chain acids with neopentylpolyols and phenols have led to the development of advanced lubricants for aircraft engines, highlighting the chemical's role in industrial applications (Chao, Kjonaas, & DeJovine, 1979).
Organic Chemistry and Synthesis
Research in organic chemistry has utilized this compound and its derivatives in various synthetic processes. For example, the stepwise aldol addition and cyanhydrin formation with acetone and thallous cyanide involving the dithallous salt of this compound demonstrates its utility in complex organic synthesis processes (Abu-Salem et al., 2008).
Analytical Techniques and Chiral Separation
In analytical chemistry, this compound's derivatives have been used in studying chiral separation techniques. This research has implications for pharmaceutical and chemical analysis, where understanding the separation of enantiomers is crucial (Chen et al., 2011).
Propiedades
IUPAC Name |
2,3-dimethylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5(2)6(3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUDVZDSWKZABS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

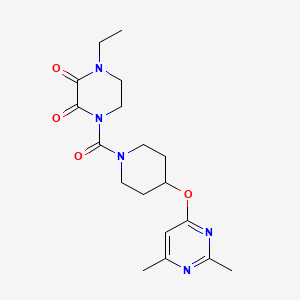
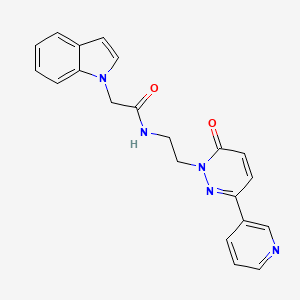

![1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2577093.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2577097.png)
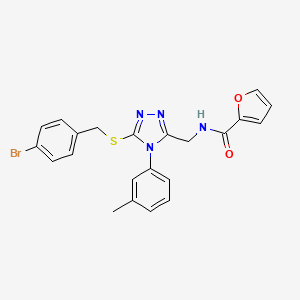
![N-{1-hydroxy-2-[3-(trifluoromethyl)phenyl]propan-2-yl}prop-2-enamide](/img/structure/B2577099.png)
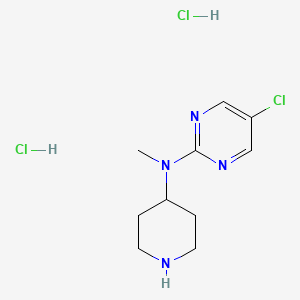
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2577102.png)

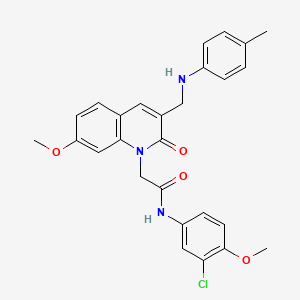

![3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2577109.png)